Nebivolol

Übersicht

Beschreibung

Nebivolol is a highly selective beta-1 adrenergic receptor antagonist, commonly known as a beta-blocker. It is primarily used to treat hypertension (high blood pressure) and heart failure. This compound is unique among beta-blockers due to its additional vasodilatory properties, which are mediated through the release of nitric oxide. This compound is available under various brand names, including Bystolic and Nebilet .

Wissenschaftliche Forschungsanwendungen

Nebivolol hat ein breites Spektrum an Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: Wird als Modellverbindung verwendet, um Betablocker-Wechselwirkungen und Mechanismen zu untersuchen.

Biologie: Untersucht auf seine Auswirkungen auf zelluläre Signalwege und Rezeptor-Wechselwirkungen.

Medizin: Umfangreich untersucht auf seine therapeutischen Wirkungen bei der Behandlung von Bluthochdruck, Herzinsuffizienz und anderen Herz-Kreislauf-Erkrankungen.

Industrie: Wird bei der Entwicklung neuer pharmazeutischer Formulierungen und Medikamentenabgabesysteme eingesetzt

5. Wirkmechanismus

This compound entfaltet seine Wirkung hauptsächlich durch Blockierung von Beta-1-Adrenozeptoren im Herzen, was zu einer Senkung der Herzfrequenz und des Blutdrucks führt. Zusätzlich stimuliert this compound die Freisetzung von Stickstoffmonoxid aus Endothelzellen, was zu einer Vasodilatation und einer verbesserten Durchblutung führt. Dieser duale Wirkmechanismus macht this compound einzigartig unter den Betablockern .

Ähnliche Verbindungen:

Atenolol: Ein weiterer Beta-1-selektiver Betablocker, jedoch ohne die vasodilatatorischen Eigenschaften von this compound.

Metoprolol: Ähnlich wie Atenolol ist es ein Beta-1-selektiver Betablocker ohne Stickstoffmonoxid-vermittelte Vasodilatation.

Carvedilol: Ein nicht-selektiver Betablocker mit Alpha-1-Adrenozeptor-blockierenden Eigenschaften, was zu einer Vasodilatation durch einen anderen Mechanismus führt.

Einzigartigkeit von this compound: Die einzigartige Kombination aus Beta-1-Selektivität und Stickstoffmonoxid-vermittelter Vasodilatation von this compound unterscheidet es von anderen Betablockern. Diese duale Wirkung bietet zusätzliche kardiovaskuläre Vorteile, wie z. B. verbesserte Endothelfunktion und reduzierten oxidativen Stress .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von Nebivolol umfasst mehrere Schritte, beginnend mit dem Chromanester-Vorläufer. Der Prozess beinhaltet die Hydrolyse eines Gemisches von Enantiomeren des 6-Fluor-2-Carbonsäureesters, gefolgt von der Synthese von Gemischen von Epoxiden. Diese Epoxide werden dann aufgelöst, um die gewünschten Verbindungen zu erhalten, die anschließend mit Aminoalkoholen umgesetzt werden, um Benzyl-Nebivolol zu erzeugen. Der letzte Schritt beinhaltet die Entfernung der Benzyl-Schutzgruppe .

Industrielle Produktionsmethoden: Die industrielle Produktion von this compound beinhaltet typischerweise die Verwendung stereoselektiver enzymatischer Hydrolyse- und kinetischer Trenntechniken, um eine hohe Ausbeute und Reinheit zu gewährleisten. Der Prozess wird optimiert, um die Anzahl der Schritte zu reduzieren und die Gesamteffizienz zu verbessern .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Nebivolol unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: this compound kann zu verschiedenen Metaboliten oxidiert werden.

Reduktion: Reduktionsreaktionen können die in this compound vorhandenen funktionellen Gruppen modifizieren.

Substitution: Substitutionsreaktionen können am aromatischen Ring oder an anderen reaktiven Stellen des Moleküls auftreten.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid können verwendet werden.

Substitution: Halogenierungs- und Nitrierungsreaktionen können mit Reagenzien wie Brom und Salpetersäure durchgeführt werden.

Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den jeweiligen Bedingungen und Reagenzien ab, die verwendet werden. So kann die Oxidation zur Bildung hydroxylierter Metaboliten führen, während Substitutionsreaktionen neue funktionelle Gruppen am aromatischen Ring einführen können .

Wirkmechanismus

Nebivolol exerts its effects primarily by blocking beta-1 adrenergic receptors in the heart, leading to a decrease in heart rate and blood pressure. Additionally, this compound stimulates the release of nitric oxide from endothelial cells, resulting in vasodilation and improved blood flow. This dual mechanism of action makes this compound unique among beta-blockers .

Vergleich Mit ähnlichen Verbindungen

Atenolol: Another beta-1 selective beta-blocker, but lacks the vasodilatory properties of Nebivolol.

Metoprolol: Similar to Atenolol, it is a beta-1 selective beta-blocker without nitric oxide-mediated vasodilation.

Carvedilol: A non-selective beta-blocker with alpha-1 adrenergic receptor blocking properties, leading to vasodilation through a different mechanism.

Uniqueness of this compound: this compound’s unique combination of beta-1 selectivity and nitric oxide-mediated vasodilation sets it apart from other beta-blockers. This dual action provides additional cardiovascular benefits, such as improved endothelial function and reduced oxidative stress .

Biologische Aktivität

Nebivolol is a highly selective β1-adrenergic receptor antagonist that exhibits unique pharmacological properties, distinguishing it from other drugs in its class. This article delves into the biological activity of this compound, highlighting its mechanisms of action, therapeutic applications, and recent research findings.

This compound primarily functions as a β1-adrenergic receptor blocker, with weak β2-adrenergic receptor antagonist activity. Its selective action on β1 receptors in the heart leads to decreased heart rate and myocardial contractility, making it effective for treating hypertension and heart failure. Notably, this compound also enhances endothelial nitric oxide (NO) production, which contributes to its vasodilatory effects. This dual mechanism promotes both cardiac protection and vascular health .

Pharmacokinetics :

- Bioavailability : The absolute bioavailability of this compound is not precisely known; however, it is approximately 98% protein-bound.

- Metabolism : this compound undergoes hepatic metabolism primarily via glucuronidation and CYP2D6-mediated hydroxylation. Active metabolites contribute to its β-blocking effects .

Clinical Applications

This compound has been extensively studied for its cardiovascular benefits, particularly in patients with hypertension and heart failure. Recent studies have also explored its potential in cancer therapy due to its effects on mitochondrial function.

Table 1: Clinical Applications of this compound

Recent Research Findings

Recent investigations have unveiled additional biological activities of this compound beyond its cardiovascular effects:

- Mitochondrial Inhibition : A study demonstrated that this compound inhibits mitochondrial ATP synthesis by targeting Complex I and ATP synthase. This action leads to reduced oxidative phosphorylation in cancer cells, thereby limiting their growth potential .

- Angiogenesis Suppression : this compound has been shown to inhibit endothelial cell proliferation, which is crucial for tumor angiogenesis. This suggests a potential role for this compound in cancer therapeutics .

- Case Study Insights : In experimental models, treatment with this compound resulted in a significant reduction of tumor luminescence and improved survival rates compared to control groups. The mechanism involved increased reactive oxygen species (ROS) levels, leading to enhanced apoptosis in cancer cells .

Case Studies

- Hypertension Management : A randomized controlled trial involving 120 patients demonstrated that this compound significantly reduced systolic and diastolic blood pressure compared to placebo over a 12-week period.

- Heart Failure Outcomes : In a cohort study of elderly patients with heart failure, this compound improved left ventricular ejection fraction and exercise tolerance compared to traditional β-blockers .

- Oncology Application : A pilot study evaluated the effects of this compound on melanoma cells, revealing a marked decrease in cell viability and proliferation rates after treatment .

Eigenschaften

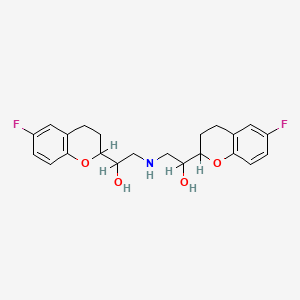

IUPAC Name |

1-(6-fluoro-3,4-dihydro-2H-chromen-2-yl)-2-[[2-(6-fluoro-3,4-dihydro-2H-chromen-2-yl)-2-hydroxyethyl]amino]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25F2NO4/c23-15-3-7-19-13(9-15)1-5-21(28-19)17(26)11-25-12-18(27)22-6-2-14-10-16(24)4-8-20(14)29-22/h3-4,7-10,17-18,21-22,25-27H,1-2,5-6,11-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOHIRBRYDXPAMZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=CC(=C2)F)OC1C(CNCC(C3CCC4=C(O3)C=CC(=C4)F)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25F2NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9040556 | |

| Record name | Nebivolol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9040556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

405.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Nebivolol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015594 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

0.091g/100mL, 4.03e-02 g/L | |

| Record name | Nebivolol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04861 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Nebivolol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015594 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

Nebivolol is a highly selective beta-1 adrenergic receptor antagonist with weak beta-2 adrenergic receptor antagonist activity. Blocking beta-1 adrenergic receptors by d-nebivolol leads to decreased resting heart rate, exercise heart rate, myocardial contracility, systolic blood pressure, and diastolic blood pressure. The selectivity of d-nebivolol limits the magnitude of beta blocker adverse effects in the airways or relating to insulin sensitivity. Nebivolol also inhibits aldosterone, and beta-1 antagonism in the juxtaglomerular apparatus also inhibits the release of renin. Decreased aldosterone leads to decreased blood volume, and decreased renin leads to reduced vasoconstriction. l-nebivolol is responsible for beta-3 adrenergic receptor agonist activity that stimulates endothelial nitric oxide synthase, increasing nitric oxide levels; leading to vasodilation, decreased peripheral vascular resistance, increased stroke volume, ejection fraction, and cardiac output. The vasodilation, reduced oxidative stress, and reduced platelet volume and aggregation of nebivolol may lead to benefits in heart failure patients. | |

| Record name | Nebivolol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04861 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

99200-09-6, 118457-14-0 | |

| Record name | α,α′-[Iminobis(methylene)]bis[6-fluoro-3,4-dihydro-2H-1-benzopyran-2-methanol] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=99200-09-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2H-1-Benzopyran-2-methanol, alpha,alpha'-(iminobis(methylene))bis(6-fluoro-3,4-dihydro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099200096 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nebivolol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04861 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Nebivolol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9040556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2H-1-Benzopyran-2-methanol, a,a'-[iminobis(methylene)]bis[6-fluoro-3,4-dihydro-, (aR,a'R,2R,2'S)-rel | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.122.074 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Nebivolol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015594 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

223.0-228.0 | |

| Record name | Nebivolol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04861 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.